

Designing a STRIP16-Based Pulldown Assay: Application Notes and Protocols

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Compound of Interest		
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Introduction

The Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex is a highly conserved, multi-subunit cellular machinery that plays a critical role in a multitude of signaling pathways. At the core of this complex are the Striatin (STRN) family of scaffolding proteins (including STRN, STRN3, and STRN4), which orchestrate the assembly and function of the entire complex. The STRIPAK complex is a key regulator of cellular processes such as cell cycle progression, apoptosis, cell migration, and polarity.[1][2] Its dysregulation has been implicated in various diseases, including cancer.[3][4]

A key function of the STRIPAK complex is its role as a negative regulator of the Hippo signaling pathway, a critical tumor suppressor cascade that controls organ size and tissue homeostasis. [2][5] The STRIPAK complex, through its associated phosphatase PP2A, can dephosphorylate and inactivate the core Hippo kinases MST1/2 and MAP4Ks, thereby promoting cell proliferation.[6][7][8]

This document provides detailed application notes and protocols for designing and performing a pulldown assay using a Striatin family member (for the purpose of this document, we will refer to the bait protein as STRN3, a well-studied member) as the "bait" to identify and quantify its interacting partners. This assay is a powerful tool for elucidating the composition and dynamics of the STRIPAK complex and for screening potential therapeutic agents that modulate its activity.



Principle of the Assay

The pulldown assay is an in vitro affinity purification technique used to isolate a protein of interest (the "bait") along with its binding partners (the "prey") from a complex mixture, such as a cell lysate.[9][10] The bait protein is typically tagged with an affinity tag (e.g., GST or FLAG) and immobilized on a solid support (e.g., agarose or magnetic beads).[10] When the cell lysate is incubated with the immobilized bait, interacting proteins are captured. After a series of washes to remove non-specific binders, the protein complexes are eluted and can be analyzed by various methods, such as Western blotting or mass spectrometry.[11]

For quantitative analysis of protein-protein interactions, the pulldown assay can be coupled with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) mass spectrometry.[12] These methods allow for the precise measurement of changes in protein-protein interactions under different experimental conditions.

Data Presentation: Quantitative Analysis of STRN3 Interactome

Quantitative proteomics is essential for discerning true interaction partners from background contaminants and for understanding the dynamics of protein complexes. Below is a sample table summarizing hypothetical quantitative data from a SILAC-based STRN3 pulldown experiment followed by mass spectrometry. In this example, "heavy" labeled cells were used for the STRN3 pulldown, while "light" labeled cells were used for a control pulldown (e.g., with an empty vector). The H/L ratio indicates the enrichment of a protein in the STRN3 pulldown compared to the control.

Table 1: Quantitative Analysis of STRN3 Interacting Proteins



Protein ID	Gene Name	Protein Name	H/L Ratio	p-value	Biological Function
P63104	STRIP1	Striatin- interacting protein 1	15.2	< 0.001	STRIPAK complex component
Q15011	STRIP2	Striatin- interacting protein 2	12.8	< 0.001	STRIPAK complex component
Q9Y2I1	PPP2R1A	Serine/threon ine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform	10.5	< 0.001	PP2A scaffolding subunit
P67775	PPP2CA	Serine/threon ine-protein phosphatase 2A catalytic subunit alpha isoform	9.8	< 0.001	PP2A catalytic subunit
Q13213	MST1	Serine/threon ine-protein kinase 4	8.2	< 0.01	Hippo pathway kinase
O95819	MST2	Serine/threon ine-protein kinase 3	7.9	< 0.01	Hippo pathway kinase
O95231	MAP4K4	Mitogen- activated protein kinase kinase kinase kinase	6.5	< 0.01	Hippo pathway kinase



P46975	MOB1B	MOB kinase activator 1B	5.1	< 0.05	STRIPAK complex component
Q9BQS8	ССМ3	Programmed cell death protein 10	4.7	< 0.05	STRIPAK complex component

Experimental Protocols

This section provides detailed protocols for performing a GST-tagged STRN3 pulldown assay. A similar protocol can be adapted for other tags like FLAG.

Recombinant GST-STRN3 Protein Expression and Purification

- Transformation: Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the coding sequence for human STRN3.
- Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C.
- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
- Purification: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
- Washing: Wash the beads three times with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, 1 mM DTT).



- Elution: Elute the GST-STRN3 protein with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione). Alternatively, for pulldown assays, the protein can be left bound to the beads.
- Quality Control: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess purity and concentration.

Preparation of Cell Lysate

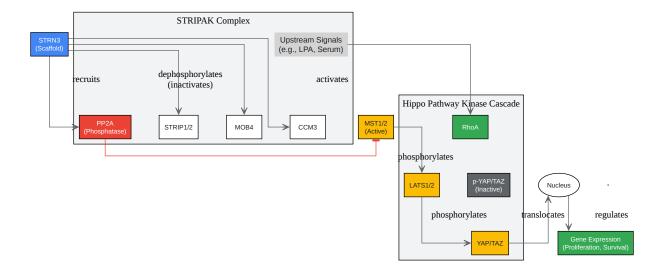
- Cell Culture: Culture mammalian cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.
- Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[6]
- Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed to pellet cell debris. The supernatant is the clarified cell lysate.[6]

GST-STRN3 Pulldown Assay

- Bead Preparation: Take an appropriate amount of Glutathione-Sepharose beads with bound GST-STRN3 (or GST as a control). Wash the beads with lysis buffer.
- Binding: Add the clarified cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]
- Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3 5 times with wash buffer to remove non-specifically bound proteins.[6]
- Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, for analysis of native complexes, elute with a non-denaturing elution buffer (e.g., containing a high concentration of reduced glutathione).[11]
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies against expected interaction partners (e.g., MST1/2, PP2A) or by mass spectrometry for unbiased identification of novel interactors.



Mandatory Visualizations STRIPAK-Hippo Signaling Pathway

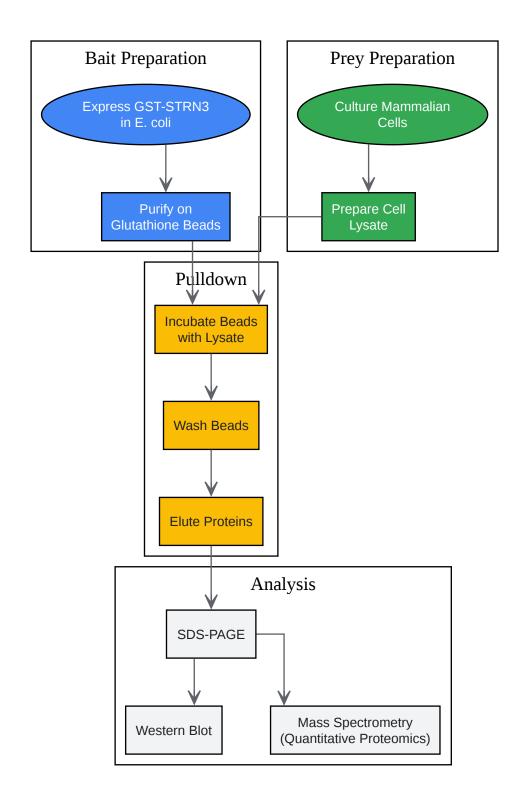


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Caption: STRIPAK complex negatively regulates the Hippo signaling pathway.

Experimental Workflow for STRN3 Pulldown Assay



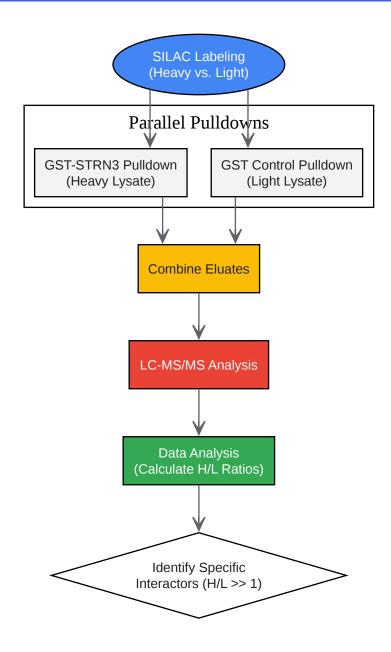


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Caption: Workflow for a GST-STRN3 based pulldown assay.

Logical Relationship for Quantitative Analysis





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Caption: Logic for quantitative pulldown using SILAC.

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Methodological & Application





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